

The Versatile Intermediate: A Technical Guide to 4-Methoxy-4'-nitrobenzophenone

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Compound of Interest

Compound Name: 4-Methoxy-4'-nitrobenzophenone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4'-nitrobenzophenone is a substituted aromatic ketone that serves as a crucial chemical intermediate in a variety of synthetic applications. Its unique molecular architecture, featuring a benzophenone core with an electron-donating methoxy group and an electron-withdrawing nitro group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications, particularly in the field of drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **4-Methoxy-4'-nitrobenzophenone** is essential for its effective use in synthesis. The following table summarizes its key quantitative data.

Property	Value	Reference
CAS Number	1151-94-6	[1]
Molecular Formula	C ₁₄ H ₁₁ NO ₄	[1]
Molecular Weight	257.24 g/mol	[1]
Appearance	Off-white to yellow solid	[2]
Melting Point	125-127 °C	[2]
Boiling Point	192-194 °C (at 0.9 Torr)	[2]
Assay (GC)	≥96.0%	[2]

Synthesis of 4-Methoxy-4'-nitrobenzophenone

The primary method for synthesizing **4-Methoxy-4'-nitrobenzophenone** is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the acylation of anisole with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The methoxy group of anisole is an ortho-, para-director, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a synthesized procedure based on established methods for similar Friedel-Crafts acylation reactions.[\[3\]](#)[\[4\]](#)

Materials:

- Anisole
- 4-Nitrobenzoyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (CH₂Cl₂)

- Ice
- Concentrated Hydrochloric Acid (HCl)
- 5% aqueous Sodium Hydroxide (NaOH) solution
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
- **Addition of Acylating Agent:** Cool the suspension to 0 °C using an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension.
- **Addition of Substrate:** Following the addition of the acyl chloride, add anisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- **Reaction:** After the complete addition of anisole, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow and careful addition of crushed ice, followed by concentrated hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

- **Washing:** Combine the organic layers and wash sequentially with water, 5% aqueous NaOH solution, saturated NaHCO₃ solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** The crude **4-Methoxy-4'-nitrobenzophenone** can be purified by recrystallization from a suitable solvent, such as ethanol, to yield an off-white to yellow crystalline solid.

Applications as a Chemical Intermediate

4-Methoxy-4'-nitrobenzophenone is a valuable intermediate primarily due to the reactivity of its nitro group.^[5] The nitro functional group can be readily reduced to an amine, which is a key functional group in the synthesis of a wide array of pharmaceuticals and other fine chemicals.

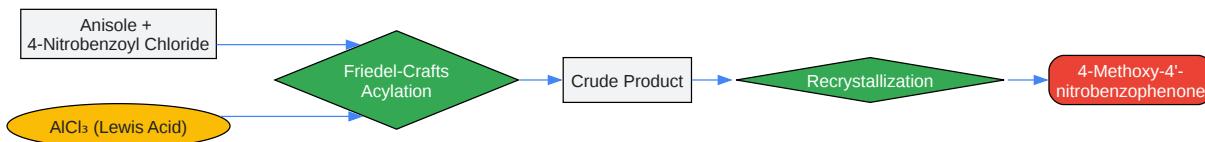
Reduction to 4-Amino-4'-methoxybenzophenone

The reduction of the nitro group to a primary amine is a pivotal transformation that opens up numerous synthetic possibilities. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

The resulting 4-amino-4'-methoxybenzophenone is a key building block for the synthesis of more complex molecules with potential biological activities. The newly formed amino group can undergo a variety of subsequent reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds.

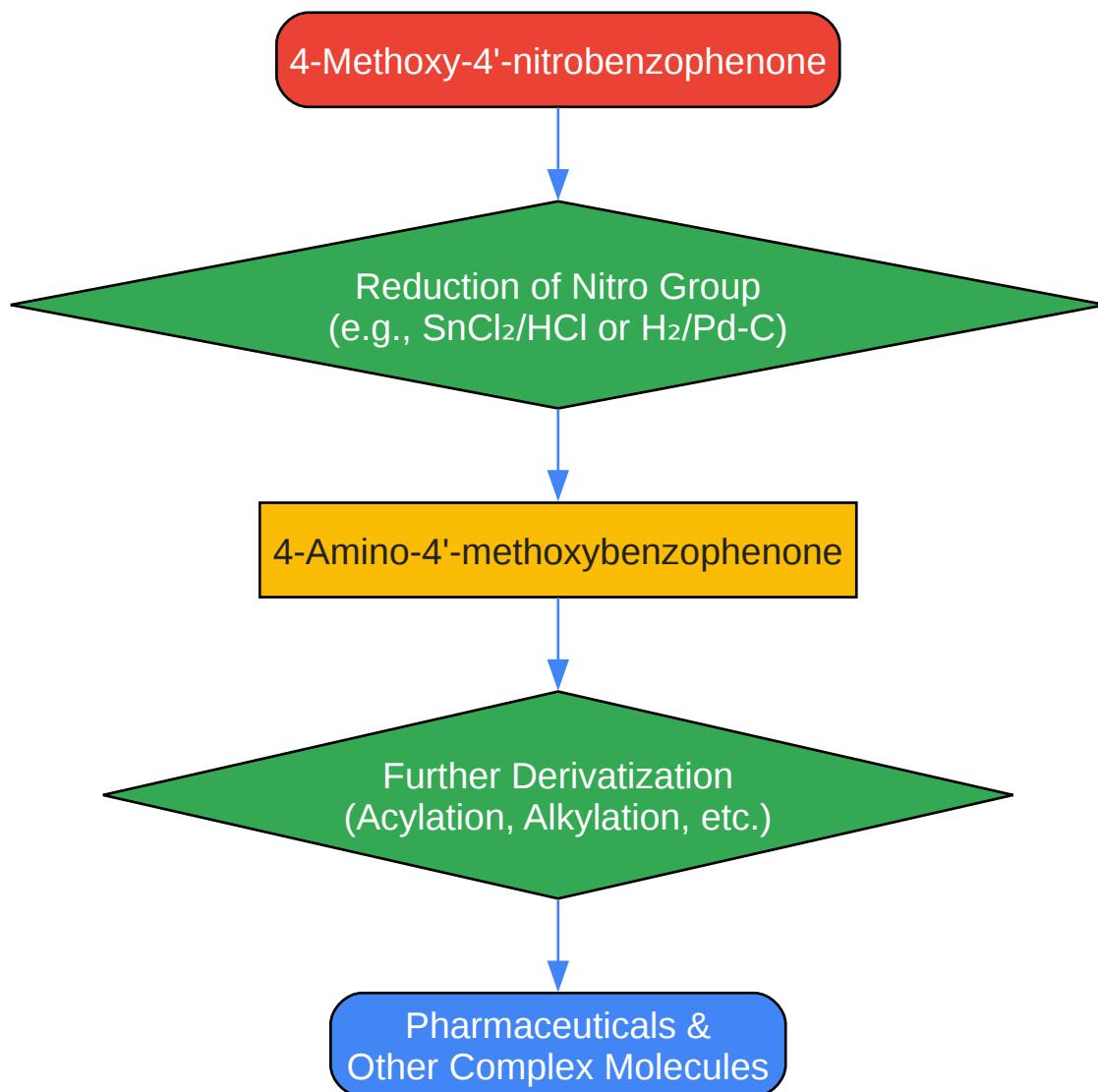
Visualizing the Synthetic and Application Pathways

To better illustrate the synthetic workflow and the role of **4-Methoxy-4'-nitrobenzophenone** as a chemical intermediate, the following diagrams have been generated using the DOT language.



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Synthesis workflow for **4-Methoxy-4'-nitrobenzophenone**.



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Role as a chemical intermediate in synthesis.

Conclusion

4-Methoxy-4'-nitrobenzophenone is a strategically important chemical intermediate with significant potential in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the versatile reactivity of its nitro group make it a valuable precursor for the development of a wide range of complex organic molecules. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the properties and reactivity of this compound is key to unlocking its full potential in creating novel and valuable products.

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